

3-(Trimethoxysilyl)propyl acetate molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-(Trimethoxysilyl)propyl acetate*

Cat. No.: B1294997

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure of **3-(Trimethoxysilyl)propyl Acetate**

Introduction

3-(Trimethoxysilyl)propyl acetate is a bifunctional organosilane compound featuring a propyl acetate group and a hydrolyzable trimethoxysilyl group. This unique structure allows it to act as a versatile molecular bridge between organic and inorganic materials. The trimethoxysilyl moiety can undergo hydrolysis and condensation to form stable siloxane bonds (Si-O-Si) or to bond with hydroxyl groups on the surfaces of inorganic substrates. The propyl acetate group provides organic compatibility and a site for further chemical modification. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and characteristic reactivity, with a focus on its applications for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Properties

The fundamental identity of **3-(Trimethoxysilyl)propyl acetate** is established by its chemical formula, molecular weight, and registry numbers. These identifiers are crucial for regulatory compliance, literature searches, and accurate experimental design.

Identifier	Value	Reference
IUPAC Name	3-(Trimethoxysilyl)propyl acetate	[1]
CAS Number	59004-18-1	[1] [2] [3] [4] [5]
Chemical Formula	C8H18O5Si	[1] [2] [3] [5]
Molecular Weight	222.31 g/mol	[2] [3] [4]
InChI	1S/C8H18O5Si/c1-8(9)13-6-5-7-14(10-2,11-3)12-4/h5-7H2,1-4H3	[2] [6]
InChIKey	FZTPAOAMKBXNSH-UHFFFAOYSA-N	[2] [6]
Synonyms	3-Acetoxypropyltrimethoxsilane, Acetic acid 3-trimethoxysilylpropyl ester	[1] [4]

Physicochemical Data

The physical properties of **3-(Trimethoxysilyl)propyl acetate** are essential for its handling, storage, and application in various experimental settings. It is typically supplied as a liquid.[\[2\]](#)[\[6\]](#)

Property	Value	Reference
Physical Form	Liquid	[2] [6]
Density	1.0 ± 0.1 g/cm ³	[3]
Boiling Point	214.5 ± 23.0 °C at 760 mmHg	[3]
Melting Point	< 0 °C	[3]
Flash Point	69.5 ± 18.2 °C	[3]
Vapor Pressure	0.2 ± 0.4 mmHg at 25 °C	[3]
Refractive Index	1.415	[3]

Molecular Structure and Visualization

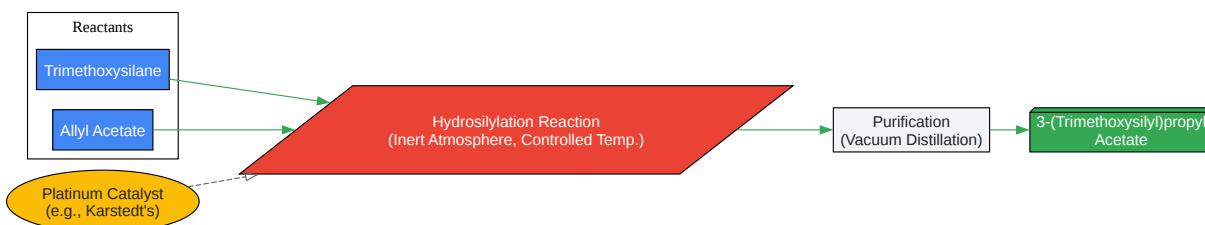
The structure of **3-(Trimethoxysilyl)propyl acetate** consists of a central silicon atom bonded to three methoxy groups (-OCH₃) and a propyl chain (-CH₂CH₂CH₂-). The propyl chain is terminated by an acetate ester group (-O-C(O)CH₃).

2D representation of the **3-(Trimethoxysilyl)propyl acetate** molecular structure.

Experimental Protocols: Synthesis and Characterization

General Synthesis Protocol via Hydrosilylation

A common and effective method for synthesizing 3-(alkoxysilyl)propyl esters is the hydrosilylation of an allyl ester with a corresponding silane. For **3-(Trimethoxysilyl)propyl acetate**, this involves the reaction of allyl acetate with trimethoxsilane in the presence of a platinum catalyst.


Materials:

- Allyl acetate
- Trimethoxsilane
- Platinum catalyst (e.g., Karstedt's catalyst)
- Anhydrous toluene (or other suitable solvent)
- Inert gas (Nitrogen or Argon)

Procedure:

- A reaction flask is charged with allyl acetate and anhydrous toluene under an inert atmosphere.
- The platinum catalyst is added to the mixture with stirring.
- Trimethoxsilane is added dropwise to the flask. The reaction is often exothermic, and the temperature should be controlled with a cooling bath.

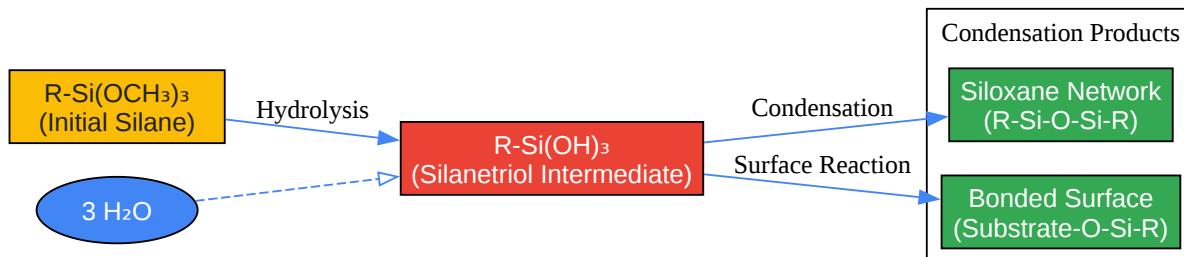
- After the addition is complete, the reaction mixture is stirred at a moderately elevated temperature (e.g., 60-80 °C) for several hours until completion, which can be monitored by techniques like Gas Chromatography (GC) or NMR spectroscopy.
- Upon completion, the solvent and any excess volatiles are removed under reduced pressure.
- The crude product is then purified by vacuum distillation to yield pure **3-(Trimethoxysilyl)propyl acetate**.

[Click to download full resolution via product page](#)

General workflow for the synthesis of **3-(Trimethoxysilyl)propyl acetate**.

Characterization Protocols

Standard analytical techniques are used to confirm the structure and purity of the synthesized product.


- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Used to identify the hydrogen atoms in the molecule. Expected signals include peaks for the acetyl methyl protons, the three distinct methylene groups of the propyl chain, and the methoxy protons on the silicon atom.

- ^{13}C NMR: Provides information on the carbon skeleton, with distinct signals for each of the eight carbon atoms.
- ^{29}Si NMR: Confirms the silicon environment.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - This technique identifies the functional groups present. Key expected absorption bands include a strong C=O stretch from the ester group (around 1740 cm^{-1}), C-O stretches, Si-O-C stretches (around 1080 cm^{-1}), and C-H stretches from the alkyl and methyl groups.

Reactivity: Hydrolysis and Condensation

The primary reactivity relevant to its applications involves the trimethoxysilyl group. In the presence of water, the methoxy groups hydrolyze to form silanol groups (Si-OH). These silanol groups are highly reactive and can condense with each other to form stable siloxane (Si-O-Si) networks or react with hydroxyl groups on inorganic surfaces (like silica, glass, or metal oxides) to form a covalent bond.

This process is fundamental to its function as a coupling agent and for surface modification. The rate of hydrolysis is influenced by pH, with catalysis occurring under both acidic and basic conditions.

[Click to download full resolution via product page](#)

Reaction pathway for the hydrolysis and condensation of the trimethoxysilyl group.

Applications in Drug Development and Research

While many literature examples focus on the related compound 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), the fundamental chemistry of **3-(trimethoxysilyl)propyl acetate** allows for its use in similar applications, primarily centered on surface modification.

- **Coupling Agent:** It can act as an adhesion promoter between inorganic fillers (e.g., silica nanoparticles) and an organic polymer matrix in the development of composite materials.
- **Surface Functionalization of Nanoparticles:** In drug delivery, nanoparticles (e.g., silica, titania, or iron oxide) are often used as carriers. Functionalizing the surface of these nanoparticles is critical to improve their stability in biological media, enhance biocompatibility, and control drug release kinetics. **3-(Trimethoxysilyl)propyl acetate** can be used to create a stable, functional organic layer on the surface of such inorganic nanoparticles.^{[7][8]} The acetate group can then be hydrolyzed to a hydroxyl group, providing a reactive site for the conjugation of drugs, targeting ligands, or polymers like polyethylene glycol (PEG).

Conclusion

3-(Trimethoxysilyl)propyl acetate is a valuable bifunctional molecule whose utility is derived from its distinct organic and inorganic reactive ends. A thorough understanding of its molecular structure, physicochemical properties, and the characteristic hydrolysis-condensation reactivity of its trimethoxysilyl group is essential for its effective application. For professionals in materials science and drug development, this compound offers a robust tool for creating hybrid materials and functionalizing surfaces at the nanoscale, enabling the design of advanced composites and sophisticated drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. 3-(Trimethoxysilyl)propyl acetate | 59004-18-1 sigmaaldrich.com

- 3. 3-(trimethoxysilyl)propyl acetate | China | Manufacturer | Henan Fengda Chemical Co., Ltd [m.chemicalbook.com]
- 4. 3-(Trimethoxysilyl)propyl acetate - CAS:59004-18-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. keyorganics.net [keyorganics.net]
- 6. 3-(Trimethoxysilyl)propyl acetate | 59004-18-1 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [3-(Trimethoxysilyl)propyl acetate molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294997#3-trimethoxysilyl-propyl-acetate-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com